molecular formula C22H22ClN3O3 B11280385 N-(4-chlorophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide

N-(4-chlorophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide

Cat. No.: B11280385
M. Wt: 411.9 g/mol
InChI Key: ZUVAOUAXNKIKEL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with cyclopentanone to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted products with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide can be compared with other imidazolidinone derivatives, such as:
    • N-(4-bromophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide
    • N-(4-fluorophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide

Uniqueness: The presence of the chlorophenyl group in this compound imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide

InChI

InChI=1S/C22H22ClN3O3/c23-15-10-12-16(13-11-15)24-20(27)14-19-21(28)26(18-6-2-1-3-7-18)22(29)25(19)17-8-4-5-9-17/h1-3,6-7,10-13,17,19H,4-5,8-9,14H2,(H,24,27)

InChI Key

ZUVAOUAXNKIKEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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